Cas no 895477-58-4 (N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide)

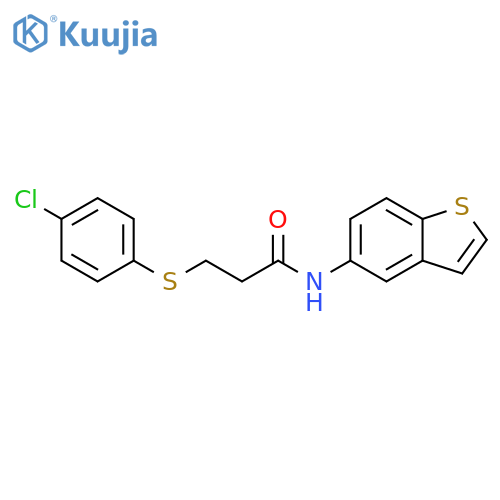

895477-58-4 structure

商品名:N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide

CAS番号:895477-58-4

MF:C17H14ClNOS2

メガワット:347.882160663605

CID:6483433

N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide 化学的及び物理的性質

名前と識別子

-

- N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide

- Propanamide, N-benzo[b]thien-5-yl-3-[(4-chlorophenyl)thio]-

-

- インチ: 1S/C17H14ClNOS2/c18-13-1-4-15(5-2-13)21-10-8-17(20)19-14-3-6-16-12(11-14)7-9-22-16/h1-7,9,11H,8,10H2,(H,19,20)

- InChIKey: XKGQQXVEEROMEL-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C2SC=CC2=C1)(=O)CCSC1=CC=C(Cl)C=C1

じっけんとくせい

- 密度みつど: 1.37±0.1 g/cm3(Predicted)

- ふってん: 582.6±40.0 °C(Predicted)

- 酸性度係数(pKa): 14.25±0.43(Predicted)

N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2537-0918-2mg |

N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide |

895477-58-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2537-0918-40mg |

N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide |

895477-58-4 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2537-0918-2μmol |

N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide |

895477-58-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2537-0918-50mg |

N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide |

895477-58-4 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| A2B Chem LLC | BA69495-1mg |

N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide |

895477-58-4 | 1mg |

$245.00 | 2024-04-19 | ||

| A2B Chem LLC | BA69495-10mg |

N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide |

895477-58-4 | 10mg |

$291.00 | 2024-04-19 | ||

| Life Chemicals | F2537-0918-10mg |

N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide |

895477-58-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2537-0918-5μmol |

N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide |

895477-58-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2537-0918-100mg |

N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide |

895477-58-4 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2537-0918-1mg |

N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide |

895477-58-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

895477-58-4 (N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide) 関連製品

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量